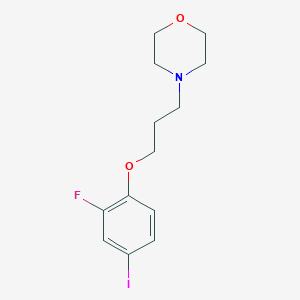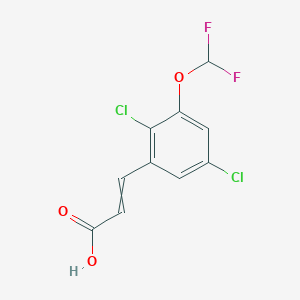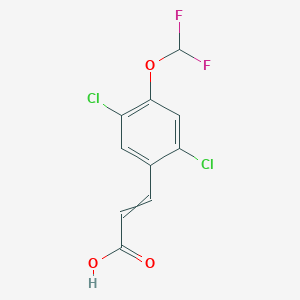![molecular formula C15H11ClF3N3O3 B1413719 N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea CAS No. 2197063-04-8](/img/structure/B1413719.png)
N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea (NCT) is a relatively new synthetic compound that is gaining attention in the scientific community for its potential applications in research and development. NCT has been studied for its unique molecular structure and its ability to interact with other molecules in a variety of ways.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization Research on urea derivatives often focuses on their synthesis, characterization, and potential as intermediates in the production of various chemical agents. For example, the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, a key intermediate of antitumor agent sorafenib, demonstrates the relevance of such compounds in medicinal chemistry. The process involves the reaction of 4-chloro-3-trifluoromethylaniline with triphosgene to yield the desired urea derivative, highlighting the role of these compounds in the synthesis of complex pharmaceuticals (Yan Feng-mei & Liu He-qin, 2009).
Biological Activity and Potential Therapeutic Applications Urea derivatives are also explored for their biological activities, including their potential as cytokinin agents in plant biology, which regulate cell division and growth. A study on N-phenyl-N′-(4-pyridyl)urea derivatives tested their cytokinin activity, demonstrating significant effects on tobacco callus bioassay. Certain derivatives exhibited high activity, suggesting their use in agricultural biotechnology to enhance plant growth and productivity (Soshiro Takahashi et al., 1978).
Material Science and Polymer Chemistry In material science, urea derivatives serve as initiators in polymer chemistry, such as in the ring-opening polymerization of epoxides. A study on N-aryl-N′-pyridyl ureas, including those with trifluoromethyl groups, evaluated their use as thermal latent initiators, demonstrating the influence of substituents on polymerization rates. This research underscores the utility of such compounds in developing advanced materials with tailored properties (N. Makiuchi, A. Sudo, & T. Endo, 2015).
Advanced Analytical Techniques Furthermore, urea derivatives are subjects of analytical studies to improve detection and quantification methods. Techniques such as gas-liquid chromatography have been employed to analyze urea compounds and related substances, enhancing our ability to study these chemicals in various matrices and applications (A. Heyn, M. Zaranyika, & J. Goldberg, 1982).
Propriétés
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-[2-methyl-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O3/c1-8-10(15(17,18)19)3-2-4-12(8)21-14(23)20-9-5-6-11(16)13(7-9)22(24)25/h2-7H,1H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWPJKOBJCLOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



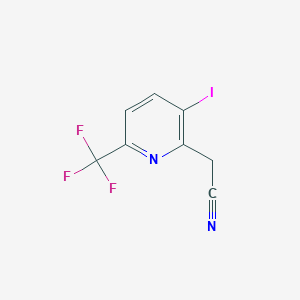
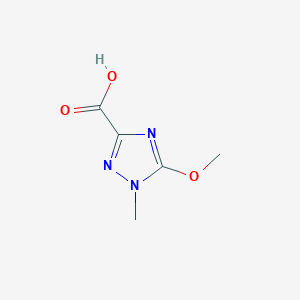
![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)
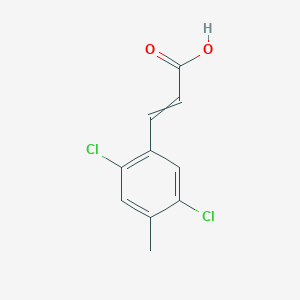

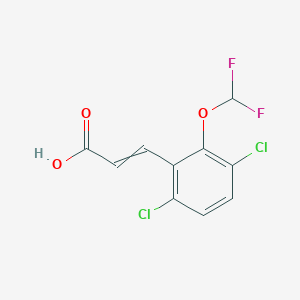
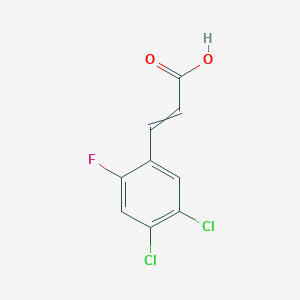
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B1413649.png)
